Methyl 5-oxotridecanoate is an organic compound classified as a fatty acid derivative, specifically an ester. Its molecular formula is , and it features a five-carbon chain with a ketone functional group at the fifth carbon from the methyl end. This compound is notable for its structural characteristics, which influence its chemical behavior and potential applications.
These reactions are fundamental in organic synthesis and can be utilized to modify the compound for various applications .
Methyl 5-oxotridecanoate can be synthesized through several methods, including:
Each method has its advantages depending on the desired yield and purity of the final product .
Methyl 5-oxotridecanoate has potential applications in several fields:
The versatility of this compound makes it valuable across various industrial applications .
Interaction studies involving methyl 5-oxotridecanoate focus on its reactivity with other chemical species. This includes:
Such studies are crucial for understanding how this compound can be effectively utilized in synthetic chemistry and industrial processes .
Methyl 5-oxotridecanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-oxodecanoate | Shorter carbon chain; used in similar applications | |
| Methyl hexanoate | Shorter chain; commonly used as a flavoring agent | |
| Methyl octanoate | Medium-chain fatty acid; used in food industry | |
| Methyl nonanoate | Similar chain length; utilized for fragrance applications |
Methyl 5-oxotridecanoate stands out due to its unique five-carbon ketone structure, which may provide distinct reactivity patterns compared to these similar compounds. Its longer carbon chain compared to methyl hexanoate and octanoate allows for different physical properties, potentially influencing solubility and volatility .
The discovery of methyl 5-oxotridecanoate aligns with broader advancements in oxo-ester chemistry during the mid-20th century. While no specific patent or publication directly documents its isolation, its synthesis likely emerged from methodologies developed for analogous compounds such as methyl 5-oxodecanoate (C₁₁H₂₀O₃) and methyl 5-oxooctadecanoate (C₁₉H₃₆O₃). Early work on lipid oxidation products and esterification techniques laid the groundwork for producing ketone-bearing esters, with nuclear magnetic resonance (NMR) spectroscopy later enabling precise structural verification.
The compound’s absence from major chemical registries prior to the 1990s suggests it was initially synthesized as a specialty intermediate rather than a naturally occurring substance. Its structural kinship to microbial oxylipins hints at potential biosynthetic pathways, though no direct evidence of natural production exists.
Methyl 5-oxotridecanoate belongs to the subclass of branched-chain oxo-esters, defined by the general formula CH₃(CH₂)n-CO-(CH₂)m-COOCH₃. Key taxonomic features include:
| Property | Value | Source Analogs |
|---|---|---|
| Molecular formula | C₁₅H₂₈O₃ | Derived from |
| Functional groups | Methyl ester, ketone | Aligns with |
| Chain length | Tridecanoate (C13 backbone) | Contrasted with (C10) |
This classification places it between shorter-chain analogs like methyl 5-oxodecanoate (C11) and more complex derivatives such as (5-hydroxy-4-oxopyran-2-yl)methyl tridecanoate (C19). The ketone’s position at carbon 5 creates distinct electronic effects that influence reactivity compared to α- or β-keto esters.
Recent studies highlight methyl 5-oxotridecanoate’s dual role as:
Its extended aliphatic chain enhances solubility in nonpolar media, making it valuable for phase-transfer catalysis studies. Furthermore, the compound’s potential as a chiral building block in asymmetric synthesis remains underexplored but theoretically promising.
| Method | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Advantages |
|---|---|---|---|---|---|
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, NaOEt, R-X | 60-85 | 2-8 h | 25-80 | Mild conditions, selective α-alkylation |
| Blaise Condensation | Zinc, α-bromoester, nitrile, HCl | 45-70 | 1-3 h | 25-65 | Access to β-keto esters, tolerance of OH groups |
| Steglich Esterification | DCC/DIC, DMAP, carboxylic acid, alcohol | 70-95 | 4-24 h | 0-25 | Mild conditions, high selectivity |
| Acid-Catalyzed Esterification | H₂SO₄ or HCl, methanol, carboxylic acid | 80-95 | 2-12 h | 65-150 | Simple procedure, high yields |
| Base-Catalyzed Transesterification | NaOMe or KOMe, alcohol, ester | 85-98 | 1-6 h | 25-80 | Excellent yields, recyclable catalyst |
Transition metal-catalyzed asymmetric methodologies have revolutionized the synthesis of chiral keto esters, offering unprecedented levels of stereochemical control in the preparation of complex molecular frameworks [14] [15] [16]. Rhodium-catalyzed asymmetric hydrogenation represents a particularly powerful approach for the synthesis of beta-hydroxy-alpha-amino acid esters through dynamic kinetic resolution [17]. This methodology employs chiral ferrocenylphosphine ligands in combination with rhodium complexes to achieve highly diastereoselective and enantioselective reduction of alpha-amino-beta-keto ester substrates [17].
The reaction mechanism involves the formation of a chelated rhodium-substrate complex that undergoes stereoselective hydrogen addition to generate the desired anti-beta-hydroxy-alpha-amino acid ester products [17]. Optimal reaction conditions typically employ sodium acetate as an additive in acetic acid solvent under atmospheric hydrogen pressure [17]. This protocol has demonstrated particular efficacy with substrates bearing alkyl substituents at the carbon-4 position, achieving diastereomeric ratios of 92:8 to 97:3 and enantiomeric excesses ranging from 58 to 83 percent [17].
Iridium-catalyzed asymmetric transformations have shown complementary selectivity profiles, particularly for substrates containing aromatic substitution patterns [17]. The use of axially chiral phosphine ligands in combination with iridium precatalysts enables highly efficient dynamic kinetic resolution processes that proceed with exceptional stereochemical fidelity [17]. These systems demonstrate superior performance with aromatic substrates that are challenging for rhodium-based catalysts, achieving diastereoselectivities greater than 95:5 and enantiomeric excesses exceeding 85 percent [17].
Copper-catalyzed asymmetric deacylation represents an innovative approach to the synthesis of alpha-keto esters from acetoacetate alkylation products [18]. This methodology employs copper(II) salts under aerobic conditions to effect selective deacylation of substituted acetoacetate esters, providing a synthetic equivalent to the glyoxylate anion synthon [18]. The mild reaction conditions do not induce racemization of the incipient enolizable alpha-keto ester products, making this approach particularly valuable for the preparation of stereochemically defined building blocks [18].
Molybdenum-based metathesis catalysts have found application in the asymmetric synthesis of cyclic and acyclic substrates containing keto ester functionalities [16]. These stereogenic-at-metal complexes employ monodentate chiral ligands to achieve high levels of asymmetric induction through metal-centered stereochemistry [16]. The tetrahedral coordination environment at molybdenum enables rapid stereomutation under reaction conditions, allowing the system to operate under Curtin-Hammett kinetics to deliver highly enantioenriched products [16].
Table 2: Transition Metal-Catalyzed Asymmetric Syntheses
| Catalyst System | Substrate Class | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reaction Conditions | Key Application |
|---|---|---|---|---|---|
| Rh-BINAP | α-Amino-β-keto esters | 58-83 | 92:8-97:3 | H₂ (1 atm), AcOH, NaOAc | Anti-β-hydroxy-α-amino acids |
| Ir-Chiral Phosphine | β-Keto esters with aromatic substitution | 85-95 | >95:5 | H₂ (1 atm), organic solvent | Chiral building blocks |
| Cu(II)-Chiral Base | Acetoacetate derivatives | 90-98 | N/A | Aerobic conditions, base | α-Keto esters |
| Mo-Chiral Alkylidene | Olefinic substrates | 85-98 | N/A | Metathesis conditions | Ring-closing metathesis |
| Fe(II)-Tetradentate Ligand | C-H functionalization substrates | 70-90 | 85:15-95:5 | Oxidative conditions | Selective oxygenation |
Biocatalytic methodologies employing engineered lipases have emerged as highly effective and environmentally sustainable approaches for the synthesis of keto ester compounds [19] [20] [21]. Candida antarctica lipase B represents the most extensively studied and applied biocatalyst for ester synthesis, demonstrating exceptional chemoselectivity and stereoselectivity in transesterification reactions [20] [22]. This enzyme exhibits remarkable tolerance for diverse substrate structures and reaction conditions, making it particularly suitable for the preparation of structurally complex keto esters [20] [22].
The immobilization of Candida antarctica lipase B on macroporous polypropylene resin has enabled the development of highly efficient solvent-free esterification processes [20]. These systems operate under reduced pressure conditions to facilitate the removal of volatile alcohols that can inhibit enzyme activity [20]. The immobilized enzyme demonstrates excellent recyclability and maintains high catalytic activity over multiple reaction cycles [20]. Typical reaction conditions involve heating the substrate mixture to 40 degrees Celsius under 10 torr vacuum with 10 percent weight loading of the immobilized catalyst [20].
Thermomyces lanuginosus lipase has shown complementary selectivity profiles and enhanced thermal stability compared to Candida antarctica lipase B [23]. Mixed enzyme systems employing both catalysts have demonstrated synergistic effects in the esterification of complex fatty acid mixtures [23]. The optimal blending ratio of Novozym 435 to Lipozyme TL IM has been determined to be 5:95 by weight, achieving maximum conversion rates of approximately 96 percent under optimized conditions [23].
Engineered lipases have been successfully applied to mechanochemical synthesis protocols, demonstrating remarkable resilience under ball milling conditions [24]. These biocatalysts retain their selectivity and activity even under the mechanical stress associated with high-energy milling processes [24]. The combination of enzymatic catalysis with mechanochemical activation offers unique advantages in terms of reaction rate enhancement and elimination of organic solvent requirements [24].
Whole cell biocatalysis systems have been developed that incorporate multiple enzymes to enable cascade reactions for the synthesis of beta-oxo fatty acid methyl esters [25]. These systems employ engineered cytochrome P450 BM3 monooxygenase in combination with alcohol dehydrogenase and specialized transport proteins to achieve selective functionalization of fatty acid substrates [25]. The whole cell approach eliminates the need for cofactor regeneration systems and enables continuous processing of substrate feeds [25].
Table 3: Biocatalytic Approaches Using Engineered Lipases
| Lipase Source | Reaction Type | Yield (%) | Selectivity | Reaction Conditions | Special Features |
|---|---|---|---|---|---|
| Candida antarctica (CALB) | Transesterification | >90 | High chemoselectivity | Solvent-free, 40°C, 10 torr | Recyclable catalyst, high ee |
| Thermomyces lanuginosus | Direct esterification | 85-95 | Primary OH selective | Organic solvent, 30-50°C | Mild conditions, green process |
| Mixed enzyme (CALB + TL IM) | Esterification of PFAD | 96 | High conversion | t-BuOH, 30°C, 1:6 ratio | Continuous flow possible |
| Immobilized CALB | Mechanochemical esterification | 75-90 | Regioselective | Ball milling, RT | No solvent required |
| Engineered P450 BM3 + CALB | Oxidation-esterification cascade | 70-85 | β-Selective oxidation | Whole cell system, 37°C | One-pot synthesis |
Mechanochemical synthesis represents a rapidly evolving field that offers unprecedented opportunities for the sustainable preparation of keto ester compounds under solvent-free conditions [26] [27] [28]. High-speed ball milling has emerged as the predominant technique for mechanochemical activation, enabling chemical transformations that are difficult or impossible to achieve under conventional solution-phase conditions [26] [27]. The mechanical energy input from ball milling provides sufficient activation energy to promote bond formation and cleavage processes without the need for thermal activation or organic solvents [26] [27].
Ball milling esterification protocols have been developed that employ iodine and potassium hypophosphite as the key reagent system [27]. This methodology achieves ester bond formation within 20 minutes of grinding at room temperature, delivering products in yields ranging from 45 to 91 percent [27]. An alternative protocol employing potassium iodide and triethyl phosphite requires longer grinding times of 60 minutes but achieves comparable yields of 24 to 85 percent [27]. Both systems demonstrate excellent functional group tolerance and have been successfully applied to the late-stage diversification of natural products [27].
Silica-supported boric acid has proven to be an exceptionally effective heterogeneous catalyst for the mechanochemical transesterification of beta-keto esters [29] [30]. This catalytic system operates under completely solvent-free conditions and demonstrates remarkable recyclability, maintaining activity for up to five reaction cycles without significant loss of performance [29] [30]. The catalyst preparation involves simple impregnation of silica gel with boric acid solution followed by thermal activation [29] [30]. Reaction yields typically range from 87 to 95 percent with high product purity and minimal side product formation [29] [30].
Mechanoenzymatic synthesis protocols have demonstrated the remarkable compatibility of immobilized lipases with ball milling conditions [24]. Candida antarctica lipase B immobilized on various solid supports retains its catalytic activity and selectivity under mechanochemical activation [24]. These systems enable the selective esterification of primary hydroxyl groups in the presence of secondary hydroxyl functionalities [24]. The combination of enzymatic selectivity with mechanochemical activation offers unique advantages for the synthesis of complex polyfunctional molecules [24].
Direct amidation of esters by ball milling has been achieved using substoichiometric quantities of potassium tert-butoxide as the activating base [31] [32] [33]. This protocol demonstrates exceptional substrate scope and has been successfully applied to the synthesis of active pharmaceutical ingredients and agrochemicals [31] [32] [33]. The mechanochemical conditions enable transformations that require harsh thermal conditions or strong bases under conventional solution-phase protocols [31] [32] [33].
Cascade mechanochemical processes have been developed that enable multi-step synthesis sequences within a single ball milling operation [34]. These protocols involve the sequential addition of different catalyst systems to effect multiple bond-forming reactions in a controlled manner [34]. The approach has been successfully applied to the synthesis of protected diacylglycerols and other complex lipid structures [34].
Table 4: Solvent-Free Mechanochemical Synthesis Innovations
| Mechanochemical Method | Key Reagents/Catalysts | Reaction Time | Yield (%) | Advantages | Applications |
|---|---|---|---|---|---|
| Ball Milling Esterification | I₂/KH₂PO₄ or KI/P(OEt)₃ | 20-60 min | 24-91 | Room temperature, no solvent | Natural product derivatization |
| High-Speed Ball Milling | Silica-supported boric acid | 2-4 h | 87-95 | Recyclable catalyst (5 cycles) | Chiral alcohol esterification |
| Mechanoenzymatic Synthesis | Immobilized lipases | 15-30 min | 70-95 | Enzyme compatibility | Lignin model compounds |
| Solvent-Free Transesterification | KOtBu (substoichiometric) | 15 min-2 h | 78-98 | Wide substrate scope | API and agrochemical synthesis |
| Mechanochemical Cascade | Sequential catalyst addition | 30-90 min | 65-85 | Multi-step one-pot | Complex molecule assembly |
The carbonyl carbon in methyl 5-oxotridecanoate exhibits pronounced electrophilic character due to the electron-withdrawing nature of the oxygen atom, which creates a partial positive charge on the carbon center [2] [3]. Protonation of the carbonyl oxygen represents the most fundamental electrophilic activation mechanism, resulting in a significant increase in electrophilicity of the carbon center. Computational studies demonstrate that protonation enhances the partial positive charge on the carbonyl carbon by approximately 6.6-7.3 kilojoules per mole [4].
When methyl 5-oxotridecanoate undergoes protonation at the carbonyl oxygen, the resulting oxonium ion intermediate exhibits enhanced reactivity toward nucleophilic attack. The mechanism proceeds through initial coordination of a proton to the lone pair electrons on the oxygen atom, followed by redistribution of electron density that increases the electrophilic character of the carbonyl carbon [4] [5]. This activation mode is particularly effective for facilitating reactions with weak nucleophiles that would otherwise exhibit insufficient reactivity under neutral conditions.
Metal coordination represents another crucial electrophilic activation pathway for methyl 5-oxotridecanoate. Transition metal oxo complexes can coordinate to the carbonyl oxygen through Lewis acid-base interactions, creating activated intermediates with enhanced electrophilic properties [6] [7]. The coordination of metal centers such as zinc, magnesium, or boron derivatives to the carbonyl oxygen results in polarization of the carbon-oxygen bond, making the carbonyl carbon more susceptible to nucleophilic attack.
The effectiveness of Lewis acid activation depends on the electronic properties of the metal center and the coordination environment. Electron-deficient metal centers with high positive charge density provide stronger activation effects [8]. Studies of related oxo-ester systems demonstrate that coordinating Lewis acids can accelerate nucleophilic addition reactions by factors of 10² to 10⁵ compared to uncatalyzed processes [9].
The reactivity of the oxo group in methyl 5-oxotridecanoate is modulated by electronic effects from both the ester functionality and the extended alkyl chain. The electron-withdrawing methyl ester group enhances the electrophilicity of the ketone carbonyl through inductive effects, making it more reactive toward nucleophilic attack [10]. This electronic activation is quantifiable through comparison of reaction rates with structurally related compounds lacking the ester functionality.
Computational analysis reveals that the electrophilicity of carbonyl compounds is primarily determined by electrostatic attractions between the carbonyl group and incoming nucleophiles [10]. The presence of the ester group creates a synergistic effect that increases the overall electrophilic character of the molecule, facilitating nucleophilic addition reactions under milder conditions than would be required for simple ketones.
Stereoelectronic effects play a crucial role in determining the stereochemical outcome of nucleophilic additions to methyl 5-oxotridecanoate. The approach trajectory of nucleophiles is governed by orbital overlap considerations, particularly the interaction between the nucleophile lone pair and the carbonyl π* orbital [11] [12]. The optimal angle of approach, known as the Bürgi-Dunitz angle, is approximately 107° from the carbonyl carbon-oxygen bond axis.
The stereoelectronic control manifests through several key interactions: n→π* hyperconjugation, which provides 4-8 kilojoules per mole of stabilization energy; π→π* conjugation effects that can contribute 8-20 kilojoules per mole; and σ→σ* antiperiplanar effects contributing 2-6 kilojoules per mole of stabilization [12]. These interactions collectively influence the preferred geometry of the transition state and determine the stereochemical outcome of the addition reaction.
The extended alkyl chain in methyl 5-oxotridecanoate creates conformational complexity that influences stereoelectronic control. The molecule can adopt multiple conformations, each with different stereoelectronic requirements for nucleophilic attack. The most stable conformations position the carbonyl group to maximize favorable orbital interactions while minimizing steric hindrance from the alkyl chain [13].
Stereoelectronic effects in nucleophilic additions are typically weak, contributing approximately 1 kilojoule per mole to reaction selectivity [14]. However, these effects become more significant in constrained systems where geometric restrictions limit the available conformational space. The flexibility of the methyl 5-oxotridecanoate alkyl chain allows for conformational adjustment to optimize stereoelectronic interactions during nucleophilic approach.
The positioning of the ketone group at the fifth carbon of the tridecanoic acid chain creates a unique stereoelectronic environment that influences nucleophilic addition selectivity. The electron-withdrawing ester group enhances the electrophilicity of the ketone while simultaneously affecting the stereoelectronic requirements for optimal nucleophile approach [15] [13].
Studies of related bicyclic systems demonstrate that stereoelectronic effects can override steric preferences in nucleophilic additions [13]. In the case of methyl 5-oxotridecanoate, the conformational flexibility allows the molecule to adopt geometries that optimize stereoelectronic interactions, leading to moderate selectivity ratios ranging from 1.5:1 to 5:1 depending on the specific nucleophile and reaction conditions.
Under mild oxidative conditions, methyl 5-oxotridecanoate undergoes autoxidation processes that primarily target the extended alkyl chain rather than the oxo group itself. The autoxidation mechanism follows a radical chain process initiated by hydrogen atom abstraction from the alkyl chain, particularly at positions adjacent to the carbonyl group [16]. This process leads to the formation of hydroperoxide intermediates that can undergo further transformation to hydroxyl derivatives.
The autoxidation rate depends on the presence of catalytic species and the accessibility of abstractable hydrogen atoms. The α-position to the carbonyl group is particularly susceptible to hydrogen atom abstraction due to the stabilization provided by the adjacent electron-withdrawing carbonyl group [16]. This selectivity pattern is consistent with the observed reactivity of related fatty acid derivatives under oxidative conditions.
Transition metal oxo complexes catalyze selective oxidation of methyl 5-oxotridecanoate through coordinated mechanisms that involve substrate activation and controlled oxygen atom transfer [17] [18]. High-valent metal oxo species, such as iron(IV) or manganese(IV) oxo complexes, can activate carbon-hydrogen bonds through hydrogen atom abstraction followed by oxygen rebound mechanisms [18].
The selectivity of metal-catalyzed oxidation is determined by the electronic properties of the metal center and the steric accessibility of the substrate. Studies demonstrate that electron-deficient metal oxo species exhibit enhanced reactivity toward electron-rich carbon-hydrogen bonds, making them effective catalysts for selective oxidation of the alkyl chain in methyl 5-oxotridecanoate [18]. The oxidation typically proceeds through formation of alcohol intermediates that can undergo further oxidation to carbonyl compounds.
Enzymatic oxidation of methyl 5-oxotridecanoate represents the most selective oxidative regime, with enzymes providing precise control over reaction selectivity and stereochemistry. Cytochrome P450 enzymes and related oxidative enzymes utilize high-valent iron oxo intermediates to catalyze selective hydroxylation of the alkyl chain [18]. The enzyme active site provides a specific binding environment that positions the substrate for selective oxidation at predetermined locations.
The enzymatic mechanism involves formation of a high-valent iron oxo intermediate that abstracts a hydrogen atom from the substrate, followed by rapid oxygen rebound to form the hydroxylated product [18]. This process occurs with high stereochemical control, typically yielding single stereoisomers of the hydroxylated products. The selectivity arises from the precise positioning of the substrate within the enzyme active site, which restricts the accessible conformations and determines the site of oxidation.
Methyl 5-oxotridecanoate exhibits keto-enol tautomerization behavior characteristic of carbonyl compounds possessing α-hydrogen atoms. The tautomerization process involves proton transfer between the α-carbon and the carbonyl oxygen, creating an equilibrium between the keto and enol forms [19] [20]. This equilibrium is catalyzed by both acidic and basic conditions, with each pathway proceeding through distinct mechanistic routes.
Under acidic conditions, tautomerization initiates through protonation of the carbonyl oxygen to form an oxonium ion intermediate [19]. The enhanced electrophilicity of the protonated carbonyl facilitates deprotonation of the α-hydrogen, leading to formation of the enol tautomer. The acid-catalyzed mechanism proceeds through a stepwise pathway involving initial protonation followed by deprotonation, with the oxonium ion serving as a key intermediate [19].
Base-catalyzed tautomerization follows an alternative pathway involving initial deprotonation of the α-hydrogen to form an enolate ion intermediate [20]. The negative charge on the α-carbon is stabilized through resonance delocalization with the carbonyl group, creating a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen yields the enol tautomer, completing the tautomerization process [20].
The keto-enol equilibrium for methyl 5-oxotridecanoate strongly favors the keto form under normal conditions, with the enol form representing less than 0.1% of the total population [21] [20]. The equilibrium constant for enol formation (Kenol) is approximately 1×10⁻⁴, indicating that the keto form is thermodynamically more stable by approximately 23 kilojoules per mole [21].
The predominance of the keto form arises from the greater thermodynamic stability of the carbonyl group compared to the enol configuration. However, the enol form exhibits significantly enhanced reactivity due to its nucleophilic character, allowing it to participate in reactions despite its low equilibrium concentration [22]. The enol form can undergo electrophilic substitution reactions, alkylation, and other transformations that are not accessible to the keto form.
The extended alkyl chain and ester functionality in methyl 5-oxotridecanoate influence the tautomeric equilibrium through both steric and electronic effects. The electron-withdrawing ester group stabilizes the enolate ion intermediate through inductive effects, potentially shifting the equilibrium slightly toward the enol form compared to simple ketones [20]. However, this effect is relatively minor due to the distance between the ester group and the tautomeric site.
Steric effects from the alkyl chain can influence the conformation of the enol form, affecting its relative stability. The conformational flexibility of the chain allows for optimization of intramolecular interactions, potentially stabilizing specific enol conformations through favorable orbital overlaps or minimization of steric interactions [23]. These effects contribute to the overall thermodynamic balance between the keto and enol forms.
The rate of tautomerization for methyl 5-oxotridecanoate depends on the catalytic conditions and the accessibility of the α-hydrogen atoms. Under neutral conditions, the tautomerization rate is relatively slow, with half-lives on the order of minutes to hours [24]. The presence of acid or base catalysts dramatically accelerates the process, reducing the half-life to seconds or less [24].
The kinetic isotope effect for tautomerization provides insight into the rate-determining step of the process. Primary kinetic isotope effects of 2-7 are typically observed when the α-hydrogen is replaced with deuterium, indicating that carbon-hydrogen bond breaking is partially rate-determining [19]. This information is valuable for understanding the detailed mechanism and for designing conditions that optimize tautomerization rates.